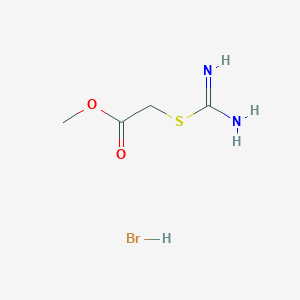

Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It has the molecular formula C4H9BrN2O2S .

Molecular Structure Analysis

The molecular structure of Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide is represented by the formula C4H9BrN2O2S . The molecular weight of the compound is 229.09 .Mecanismo De Acción

Target of Action

Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide primarily targets enzymes involved in metabolic pathways. Its specific target is often an enzyme with a thiol group, which plays a crucial role in various biochemical processes, including detoxification and cellular respiration .

Mode of Action

The compound interacts with its target enzyme by forming a covalent bond with the thiol group. This interaction inhibits the enzyme’s activity, leading to a decrease in its catalytic function. The inhibition can result in the accumulation of substrates and a reduction in the production of downstream products .

Biochemical Pathways

The inhibition of the target enzyme affects several biochemical pathways, particularly those involved in energy metabolism and detoxification. For example, if the enzyme is part of the glycolytic pathway, its inhibition can lead to reduced ATP production and an accumulation of glycolytic intermediates. This can have downstream effects on cellular energy levels and metabolic balance.

Pharmacokinetics

The pharmacokinetics of Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract and distributed throughout the body. It undergoes hepatic metabolism, where it is converted into active or inactive metabolites. The excretion is primarily renal, with the compound and its metabolites being eliminated through urine .

Result of Action

At the molecular level, the inhibition of the target enzyme leads to a decrease in its activity, affecting the overall metabolic flux. At the cellular level, this can result in altered energy production, accumulation of toxic intermediates, and potential cellular stress. These effects can influence cell viability and function, depending on the extent of enzyme inhibition.

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide. For instance, extreme pH levels or high temperatures can denature the compound, reducing its effectiveness. Additionally, the presence of competing substrates or inhibitors can modulate its interaction with the target enzyme .

Propiedades

IUPAC Name |

methyl 2-carbamimidoylsulfanylacetate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S.BrH/c1-8-3(7)2-9-4(5)6;/h2H2,1H3,(H3,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNLLCBNWGZEDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC(=N)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349877.png)

![{[(4-Iodophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349887.png)

![{[(3-Methoxyphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349889.png)

![{[(3,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349897.png)

![[(2-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6349905.png)

![{[5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349907.png)

![{[2-(4-Fluorophenoxy)ethyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349910.png)

![{[(2,4,5-Trifluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349914.png)

![{[(3-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349915.png)

![{[(2,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349921.png)

![({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349933.png)

![{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349943.png)

![5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349963.png)

![5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349970.png)